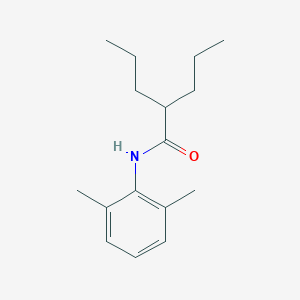
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and receptors in the body. For example, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to interact with the mu-opioid receptor, which is involved in pain perception and analgesia.
Effets Biochimiques Et Physiologiques
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to exhibit various biochemical and physiological effects in animal studies. For example, it has been shown to reduce pain sensitivity and inflammation in mice. Additionally, it has been shown to improve cognitive function in rats with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-. One potential direction is the development of novel drug candidates based on its structure and mechanism of action. Another potential direction is the investigation of its potential applications in materials science, such as the synthesis of novel polymers. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzene with propylmagnesium bromide, followed by the addition of pentanoyl chloride. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been studied for its potential analgesic and anti-inflammatory effects. In materials science, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been explored as a potential monomer for the synthesis of novel polymers.
Propriétés
Numéro CAS |
4344-68-7 |
|---|---|
Nom du produit |
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-8-14(9-6-2)16(18)17-15-12(3)10-7-11-13(15)4/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,17,18) |
Clé InChI |
JUYZPNJGFNHTAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
SMILES canonique |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Autres numéros CAS |
4344-68-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
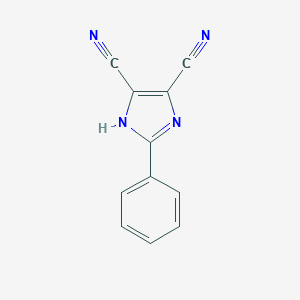
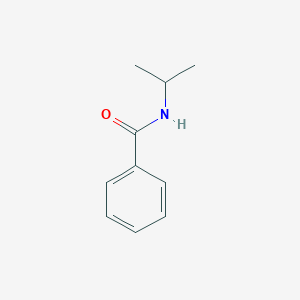
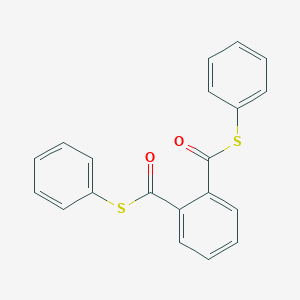
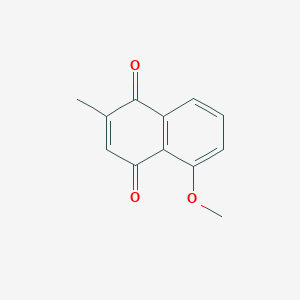
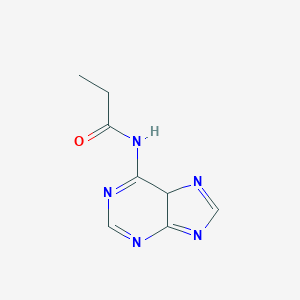
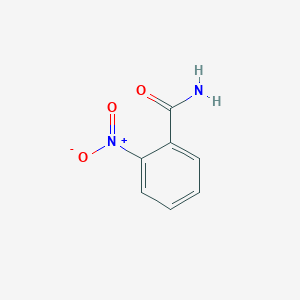
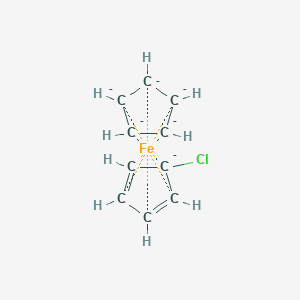

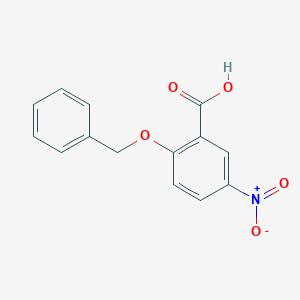
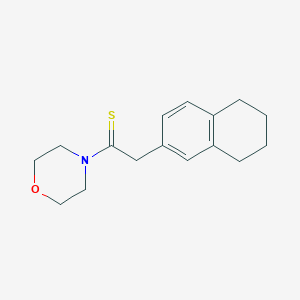
![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
